REACTION_CXSMILES
|
[OH-:1].[Ni+2:2].[OH-].[Ni].O.[C:6]([OH:9])(=[O:8])[CH3:7]>>[OH2:8].[OH2:1].[OH2:8].[OH2:8].[C:6]([O-:9])(=[O:8])[CH3:7].[Ni+2:2].[C:6]([O-:9])(=[O:8])[CH3:7] |f:0.1.2,6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ni+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Name
|
final product
|
Type
|
product
|
Smiles
|
|
Name
|
nickel acetate tetrahydrate
|
Type
|
product
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Ni+2].C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |